molecular formula C25H21FN4O2 B3006827 (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034618-50-1

(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3006827
CAS No.: 2034618-50-1
M. Wt: 428.467
InChI Key: VVWVRWHGUWIQFM-UHFFFAOYSA-N
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Description

This compound is a structurally complex methanone derivative featuring a pyrrolidine ring substituted with a 4-phenyl-1H-1,2,3-triazole moiety and a 3-(4-fluorophenoxy)phenyl group. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the fluorophenoxy group enhances lipophilicity and bioavailability .

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c26-20-9-11-22(12-10-20)32-23-8-4-7-19(15-23)25(31)29-14-13-21(16-29)30-17-24(27-28-30)18-5-2-1-3-6-18/h1-12,15,17,21H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWVRWHGUWIQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with the molecular formula C25H21FN4O2, represents a significant class of organic compounds known for their diverse biological activities. This compound integrates a triazole moiety, which has been extensively studied for its pharmacological potential, particularly in the fields of oncology and infectious diseases.

Structure and Properties

This compound features:

  • A triazole ring that enhances its interaction with biological targets.
  • A pyrrolidine structure , which is often associated with various biological activities including analgesic and anti-inflammatory properties.
  • A fluorophenoxy group that can increase lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Triazole Functionality : The triazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes or receptors.
  • Lipophilicity : The presence of fluorinated groups enhances the compound's ability to penetrate biological membranes.
  • Target Interaction : Similar compounds have shown efficacy in targeting specific proteins involved in disease processes, such as HIV protease and cancer cell proliferation pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound NameStructure FeaturesBiological Activity
FluconazoleTriazole ringAntifungal
VoriconazoleFluorinated triazoleAntifungal
AnastrozoleAromatic substitutionsAnticancer
ItraconazoleMultiple fluorinated groupsAntifungal

The unique combination of the triazole and pyrrolidine moieties in this compound suggests potential for enhanced pharmacological effects compared to traditional compounds.

Case Studies and Research Findings

Recent studies have demonstrated promising results regarding the anticancer activity of triazole derivatives:

  • Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against HCT116 and Mia-PaCa2 cell lines, indicating moderate to high efficacy in inhibiting cancer cell growth .
  • HIV Inhibition : Triazole derivatives have also been evaluated for their antiviral properties. A related study found that compounds with similar structural features demonstrated effective inhibition of HIV replication, with EC50 values as low as 3.13 μM .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Enhanced lipophilicity may lead to better absorption rates.
  • Distribution : The molecular weight (428.467 g/mol) suggests favorable distribution characteristics within biological systems.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and potential interactions with cytochrome P450 enzymes.

Scientific Research Applications

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives similar to (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exhibit significant activity against various bacterial strains and fungi. The fluorinated moiety contributes to enhanced activity by increasing membrane permeability .

Anticancer Activity

Triazole derivatives have been reported to show anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been tested against breast cancer cell lines, demonstrating cytotoxic effects .

Anti-inflammatory Effects

Studies have shown that triazole-containing compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The interaction of these compounds with specific inflammatory mediators has been a focus of ongoing research .

Agrochemical Applications

The incorporation of triazole structures in agrochemicals has led to the development of effective fungicides and herbicides. These compounds are designed to disrupt fungal cell walls or inhibit growth pathways in plants . The potential for this compound as an agrochemical agent is under investigation due to its structural similarities with known fungicides.

Synthesis and Characterization

In one study, a series of triazole derivatives were synthesized and characterized using NMR and mass spectrometry techniques. The results indicated that variations in substituents significantly affected biological activity, underscoring the importance of structural optimization in drug design .

In Vivo Studies

Another notable study evaluated the in vivo efficacy of triazole derivatives in animal models for cancer treatment. Results showed a marked reduction in tumor size compared to control groups, highlighting the therapeutic potential of these compounds .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several methanone derivatives documented in the evidence:

Compound Name / Identifier Key Structural Features Bioactivity/Applications (if reported) Reference
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazole-pyridine scaffold; indole substituent Anticancer screening (J. Chem. Pharm. Res., 2014)
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone Difluorophenyl-triazole-pyrrolidine hybrid Kinase inhibition (supplier data)
4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole Methoxybenzyl-fluorophenyl-triazole Intermediate in click chemistry
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Difluorophenyl-sulfonylphenyl-triazole-thioether Antifungal/antibacterial (Int. J. Mol. Sci., 2014)

Key Observations :

  • Triazole Variants: The 1,2,3-triazole ring in the target compound is a common pharmacophore in drug discovery. Unlike 1,2,4-triazoles (e.g., ), 1,2,3-triazoles exhibit enhanced metabolic stability due to their non-planar geometry, which may reduce off-target interactions .
  • Fluorinated Groups: The 4-fluorophenoxy group in the target compound differs from the 3,5-difluorophenyl group in ; the latter may confer higher electronegativity and stronger receptor-binding affinity.
  • Pyrrolidine vs. Piperazine: Compared to piperazinyl methanones (e.g., ), pyrrolidine rings (as in the target compound) offer reduced conformational flexibility but improved membrane permeability.
Physicochemical Properties

Though experimental data (e.g., logP, solubility) for the target compound are absent, trends from analogous compounds suggest:

  • logP: Fluorinated aryl groups (e.g., 4-fluorophenoxy) increase hydrophobicity compared to non-fluorinated analogs.
  • Thermal Stability : Triazole-pyrrolidine hybrids exhibit melting points >150°C, as seen in .
  • Spectroscopic Data: NMR (1H/13C) and UV-Vis profiles would resemble those of triazole-containing methanones in and , with characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 190–210 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:

  • Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Palladium-coupling for fluorophenoxy group introduction, as seen in analogous fluorophenyl intermediates .
  • Purity optimization : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). Confirm purity via LC-MS (>98%) and ¹H/¹³C NMR .

Q. How can the compound’s structural conformation and stability under varying pH/temperature conditions be characterized?

  • Methodological Answer :

  • X-ray crystallography to resolve 3D structure (e.g., analogous pyrrolidinyl-methanone structures in ).
  • Stability studies : Incubate in buffers (pH 2–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HRMS .

Q. What preliminary assays are suitable for evaluating its bioactivity in neurological or oncological models?

  • Methodological Answer :

  • Kinase inhibition screening : Use ADP-Glo™ assay for kinases (e.g., mTOR, PI3K) due to triazole-pyrrolidine motifs’ affinity for ATP-binding pockets .
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with fluorophenoxy derivatives as positive controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied to improve target selectivity?

  • Methodological Answer :

  • Analog synthesis : Modify fluorophenoxy substituents (e.g., replace F with Cl/CF₃) and triazole substituents (e.g., aryl vs. alkyl groups) .
  • Computational modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinities and steric clashes .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
  • Experimental validation : Use shake-flask method in DMSO, ethanol, and PBS. Centrifuge at 15,000 rpm for 30 min and quantify supernatant via UV-Vis (λmax ~260 nm) .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate solvent polarity with experimental solubility .

Q. How can metabolic stability and CYP450 inhibition risks be assessed preclinically?

  • Methodological Answer :

  • Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Conduct fluorometric assays (e.g., CYP3A4/CYP2D6) with luciferin-IPA as substrate .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across independent studies?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent cell density, serum concentration, and incubation time .
  • Cross-validate with orthogonal assays : Compare MTT results with apoptosis markers (e.g., caspase-3/7 activation) .
  • Meta-analysis : Aggregate data from ≥3 independent studies and apply Grubbs’ test to identify outliers .

Methodological Tables

Parameter Technique Key Reference
Synthetic yieldOptimized click chemistry
Purity validationLC-MS, NMR
Structural conformationX-ray crystallography
Metabolic stabilityHLM incubation + LC-MS/MS

Key Considerations

  • Toxicity : Conduct Ames test for mutagenicity and hERG assay for cardiotoxicity due to fluorophenyl and triazole motifs .
  • Data reproducibility : Use Open Science Framework (OSF) to archive raw spectra and assay data .

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